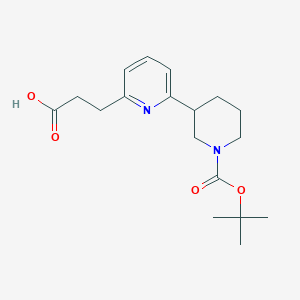

3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid

Übersicht

Beschreibung

3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid, identified by its CAS number 1361112-14-2, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects, supported by data tables and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 334.4 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine moiety, which is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆N₂O₄ |

| Molecular Weight | 334.4 g/mol |

| CAS Number | 1361112-14-2 |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives and piperidine. The Boc group is introduced to protect the amine during the synthesis.

Research indicates that compounds with similar structures often interact with various biological targets, including G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways. The presence of the pyridine and piperidine rings suggests potential interactions with neurotransmitter systems.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can exhibit antimicrobial and anticancer activities. For instance, compounds in this class have been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis through mitochondrial pathways .

Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticancer | Significant | |

| Neurotransmitter Modulation | Potential |

Case Studies

- Anticancer Activity : A study involving a related compound showed that it inhibited cell proliferation in human breast cancer cells (MCF-7) through a mechanism involving cell cycle arrest at the G0/G1 phase . The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

- Neurotransmitter Interaction : Another investigation explored how similar piperidine derivatives affected serotonin receptors, indicating potential use in treating depression or anxiety disorders . The findings suggest that modifications to the piperidine structure can significantly influence receptor affinity and selectivity.

Analyse Chemischer Reaktionen

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a protective moiety for the piperidine nitrogen, enabling selective reactivity at other functional groups. Deprotection typically occurs under acidic conditions:

| Reaction Conditions | Reagents/Catalysts | Yield | Source |

|---|---|---|---|

| Acidic cleavage | TFA in DCM (1:1) | >90% | |

| Mild acidic hydrolysis | HCl in dioxane (4M) | 85–90% |

Post-deprotection, the secondary amine on the piperidine ring becomes available for further functionalization (e.g., alkylation, acylation). Studies show that Boc removal preserves the integrity of the pyridine and propanoic acid groups .

Amide Bond Formation via Carboxylic Acid Activation

The propanoic acid moiety undergoes activation for nucleophilic acyl substitution, enabling conjugation with amines:

| Coupling Method | Reagents | Solvent | Yield | Source |

|---|---|---|---|---|

| Carbodiimide-mediated | EDCl, HOBt, DIPEA | DMF | 70–85% | |

| Uranium-based | HATU, DIPEA | DCM | 80–92% |

For example, coupling with primary amines generates stable amide derivatives, critical in peptide mimetics and PROTAC synthesis .

Esterification and Hydrolysis

The carboxylic acid group can be reversibly converted to esters:

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Fischer esterification | H₂SO₄, MeOH, reflux | 75–90% | |

| Saponification | LiOH, THF/H₂O, rt | 95% |

Ester derivatives (e.g., methyl or ethyl esters) are often intermediates for further modifications .

Piperidine Ring Functionalization

The deprotected piperidine nitrogen participates in:

-

Reductive Amination : With aldehydes/ketones (NaBH₃CN, MeOH) to form tertiary amines .

-

Sulfonylation : Using sulfonyl chlorides (e.g., TsCl) in pyridine.

Pyridine Ring Modifications

The pyridin-2-yl group exhibits limited electrophilic substitution due to electron-withdrawing effects but can undergo:

-

N-Oxidation : With mCPBA in DCM to form N-oxide derivatives.

-

Cross-Coupling : Pd-catalyzed Suzuki reactions at the 6-position (e.g., with arylboronic acids) .

Decarboxylation under Thermal Conditions

Controlled heating (150–200°C) in polar aprotic solvents (DMSO, DMF) induces decarboxylation, yielding 3-(6-(piperidin-3-yl)pyridin-2-yl)propane .

Reaction Mechanism Highlights

-

Boc Deprotection : Acidic protonation of the carbamate oxygen triggers elimination of CO₂ and tert-butanol, regenerating the amine (Figure 1).

-

Amide Coupling : EDCl activates the carboxylic acid as an O-acylisourea intermediate, which reacts with amines to form amides .

Eigenschaften

IUPAC Name |

3-[6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyridin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-11-5-6-13(12-20)15-8-4-7-14(19-15)9-10-16(21)22/h4,7-8,13H,5-6,9-12H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFMJMZXQVKADH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.